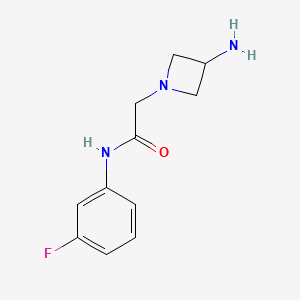

3-Azido-1-(4-(tert-butyl)cyclohexyl)azetidine

Descripción general

Descripción

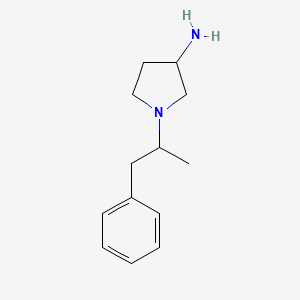

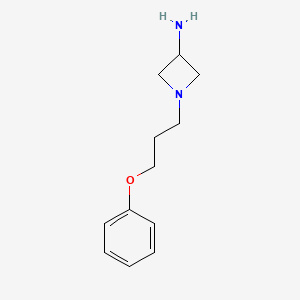

3-Azido-1-(4-(tert-butyl)cyclohexyl)azetidine, also known as 3-Azido-1-t-butylcyclohexylazetidine, is a cyclic azetidine derivative with a tert-butyl group at the 4-position of the cyclohexyl ring. It is a highly reactive molecule that has been studied for its potential use in organic synthesis and as a tool for studying the structure and function of proteins. This molecule has been used in a variety of research applications, including the synthesis of novel compounds, the study of protein structure and function, and the development of new drug delivery systems.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Synthesis of Azetidine Medicinal Intermediates : 3-Azido-1-(4-(tert-butyl)cyclohexyl)azetidine is used as an intermediate in the synthesis of pharmaceutical compounds. The synthesis involves using sodium azide and potassium phthalimide as ammonia sources, with the processes focusing on operability, security, and yield considerations (Yang, 2010).

Strain-Release-Driven Synthesis : Azetidines are synthesized through strain-release reactions, exploiting the high ring strain associated with azabicyclo[1.1.0]butane. This process, applicable to various boronic esters, is crucial for the modular construction of azetidines, leading to pharmaceuticals like cobimetinib (Fawcett et al., 2019).

Substituted Aziridine and Azetidine as Dipoles : 2-tert-Butyldiphenylsilylmethyl-substituted aziridine and azetidine are used in reactions with nitriles and carbonyl substrates to generate various heterocyclic products. These processes involve silicon migration and control of regioselectivity and stereochemistry in the resulting products (Yadav & Sriramurthy, 2005).

Pharmacological Applications

Antibacterial Agents : Azetidine derivatives, specifically 7-azetidinyl quinolones and naphthyridones, exhibit promising antibacterial properties. These compounds are evaluated based on their minimum inhibitory concentrations against various bacteria and have shown potential due to their broad-spectrum activity, particularly against Gram-positive organisms (Frigola et al., 1993).

Drug Binding and Interaction with Human Serum Albumin : The interaction of drugs like 3'-azido-3'-deoxythymidine (AZT) with human serum albumin is crucial for understanding their mechanism of action, drug distribution, and potential for drug-drug interaction in multi-drug therapy. The structural study of these interactions has identified new drug-binding subsites on human serum albumin (Zhu et al., 2008).

Antiviral Activity of AZT Derivatives : Modifications of Zidovudine (AZT) aim to enhance its therapeutic characteristics, especially in the context of HIV treatment. The study of novel AZT derivatives has shown varying anti-HIV activities and cytotoxicity profiles, suggesting potential improvements in AZT-based treatments (Turk et al., 2002).

Propiedades

IUPAC Name |

3-azido-1-(4-tert-butylcyclohexyl)azetidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N4/c1-13(2,3)10-4-6-12(7-5-10)17-8-11(9-17)15-16-14/h10-12H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCBHTXJJKXHOKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC(CC1)N2CC(C2)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-chlorophenyl)methyl]oxolan-3-amine](/img/structure/B1489034.png)

![N-[(3-methoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1489036.png)

![N-[2-(4-methoxyphenyl)ethyl]oxolan-3-amine](/img/structure/B1489043.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-N-methylmethanamine](/img/structure/B1489045.png)

![1-[(Oxolan-2-yl)methyl]azetidin-3-amine](/img/structure/B1489046.png)

![1-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1489049.png)